3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)propanamide
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Overview
Description
3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and quinazoline intermediates.
Amidation: The final step involves the formation of the amide bond by reacting the triazoloquinazoline intermediate with the appropriate amine derivative, such as 4-(4-methoxyphenyl)piperazine, under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazoloquinazoline core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the triazoloquinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: Studied for its antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Studies: Explored for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Pharmacological Research: Used as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The piperazine moiety may also interact with neurotransmitter receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}propanamide
- **3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}propanamide
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific substitution pattern in the piperazine moiety distinguishes this compound from its analogs. These structural differences can lead to variations in biological activity, making it a unique candidate for further research.
Properties
Molecular Formula |
C33H37N7O3 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C33H37N7O3/c1-43-27-14-12-26(13-15-27)38-22-20-37(21-23-38)19-7-18-34-31(41)17-16-30-35-36-33-39(24-25-8-3-2-4-9-25)32(42)28-10-5-6-11-29(28)40(30)33/h2-6,8-15H,7,16-24H2,1H3,(H,34,41) |
InChI Key |
KTULWUBLDCSIBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Origin of Product |
United States |
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